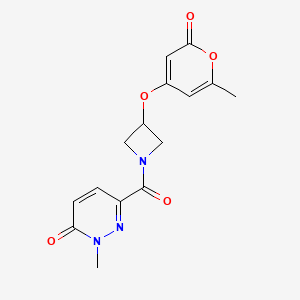![molecular formula C10H14O3 B2715934 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2309142-85-4](/img/structure/B2715934.png)
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxobicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Oxidation: The next step involves the oxidation of the bicyclic intermediate to introduce the ketone functional group. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for the cyclization step, controlled oxidation processes, and efficient carboxylation techniques. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities and receptor interactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone and carboxylic acid functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar bicyclic structure but with additional methyl groups, which may alter its reactivity and biological activity.
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate:
Uniqueness
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold in various chemical and biological contexts.
Propiedades
IUPAC Name |
2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWLNBSKMLTQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)


![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![5'-CYANO-6'-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-2'-METHYL-N-(2-METHYLPHENYL)-[3,4'-BIPYRIDINE]-3'-CARBOXAMIDE](/img/structure/B2715868.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
![N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide](/img/structure/B2715874.png)
